2-(2-Bromoethyl)-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
2-(2-Bromoethyl)-5,5-dimethylcyclohexane-1,3-dione is an organic compound with a unique structure that includes a bromoethyl group attached to a cyclohexane ring with two ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-5,5-dimethylcyclohexane-1,3-dione typically involves the bromination of a precursor compound. One common method is the bromination of 5,5-dimethylcyclohexane-1,3-dione using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromoethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly solvents and reagents is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)-5,5-dimethylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Substitution: Formation of substituted cyclohexane derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2-(2-Bromoethyl)-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties or as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)-5,5-dimethylcyclohexane-1,3-dione depends on its specific application. In substitution reactions, the bromoethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction and oxidation reactions, the ketone groups undergo electron transfer processes to form the corresponding reduced or oxidized products. The molecular targets and pathways involved vary based on the specific chemical or biological context.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylbenzene: Similar in having a bromoethyl group but attached to a benzene ring instead of a cyclohexane ring.
5,5-Dimethylcyclohexane-1,3-dione: Lacks the bromoethyl group but shares the cyclohexane-1,3-dione core structure.
2-(2-Bromoethyl)-1,3-dioxolane: Contains a bromoethyl group attached to a dioxolane ring, differing in the ring structure.
Uniqueness
2-(2-Bromoethyl)-5,5-dimethylcyclohexane-1,3-dione is unique due to the combination of the bromoethyl group and the cyclohexane-1,3-dione core. This structure imparts specific reactivity and properties that are distinct from other similar compounds, making it valuable for targeted applications in synthesis and research.
Properties
CAS No. |
678176-90-4 |
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Molecular Formula |
C10H15BrO2 |
Molecular Weight |
247.13 g/mol |
IUPAC Name |
2-(2-bromoethyl)-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H15BrO2/c1-10(2)5-8(12)7(3-4-11)9(13)6-10/h7H,3-6H2,1-2H3 |
InChI Key |
COBPQBNILMUJQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)CCBr)C |
Origin of Product |
United States |
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